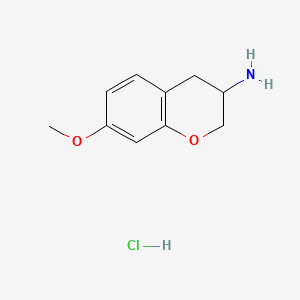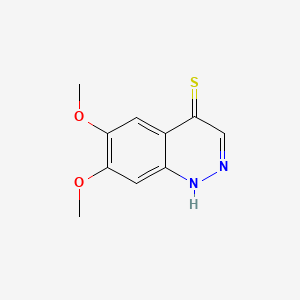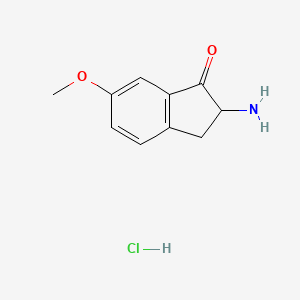![molecular formula C9H12ClNO B3053628 4-Chloro-2-[(dimethylamino)methyl]phenol CAS No. 54828-00-1](/img/structure/B3053628.png)
4-Chloro-2-[(dimethylamino)methyl]phenol
Vue d'ensemble
Description
“4-Chloro-2-[(dimethylamino)methyl]phenol” is a chemical compound with the molecular formula C9H12ClNO . It is available from various suppliers for use in scientific research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with a chlorine atom and a [(dimethylamino)methyl] group attached . The exact 3D structure can be computed using specialized software .
Applications De Recherche Scientifique
1. Molecular Structures and Chelating Properties
4-Chloro-2-[(dimethylamino)methyl]phenol has been studied for its role in forming mono- and bis-ortho-chelated lithium and sodium phenolates. These compounds, exhibiting stable, trinuclear and tetranuclear structures, are significant in understanding the complexation behavior of phenolates in solution and in solid states. Such studies are crucial for applications in coordination chemistry and material science (Koten et al., 1993).
2. Role in Catalysis
Research has indicated the potential use of derivatives of this compound as catalysts in chemical reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols, suggesting its utility in organic synthesis and industrial processes (Liu et al., 2014).
3. Biochemical Interactions
The compound and its analogs have been synthesized for pharmacological evaluation, particularly to study their interactions with biological systems like dopamine metabolism. Although no neuroleptic activity was found, these studies are significant for understanding the conformational requirements for dopamine antagonistic activity, which can be valuable in neuroscience research and drug development (Grol et al., 1982).
4. Environmental Applications
The compound's derivatives have been assessed for their biodegradability and toxicity, particularly in relation to methanogenesis. Such studies are crucial for understanding the environmental fate of these compounds and their impact on wastewater treatment and soil remediation processes (O'Connor & Young, 1989).
5. DNA Interaction Studies
Derivatives of this compound have been synthesized and tested for their interaction with human DNA, highlighting their potential as antimicrobial and antidiabetic agents, and possibly as anticancer agents. These findings are significant for the development of new therapeutic agents and for understanding the molecular mechanisms of drug-DNA interactions (Rafique et al., 2022).
6. Analytical Chemistry Applications
The functional groups in compounds like this compound have been determined using potentiometric titration, indicating its use in analytical chemistry for understanding chemical properties and reactions (Evtushenko et al., 2003).
7. Development of Fluoroionophores
Research has been conducted on developing fluoroionophores based on derivatives of this compound. These studies are important for applications in metal ion detection and sensing, which are critical in environmental monitoring and analytical chemistry (Hong et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11(2)6-7-5-8(10)3-4-9(7)12/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGHIRPYPPYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308752 | |
| Record name | 4-chloro-2-[(dimethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54828-00-1 | |
| Record name | NSC208846 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-2-[(dimethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

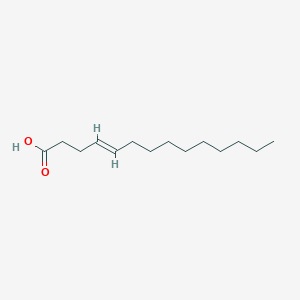
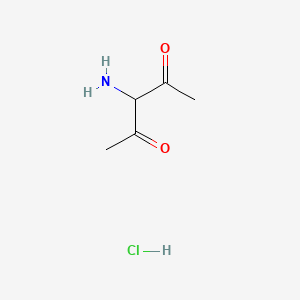
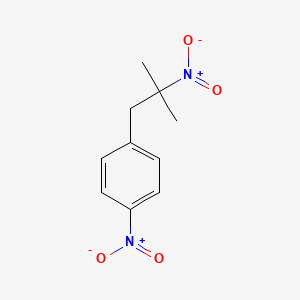
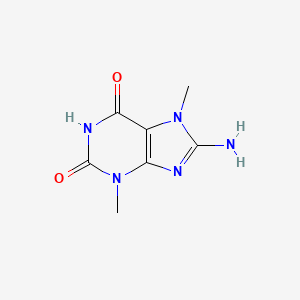
![(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B3053552.png)
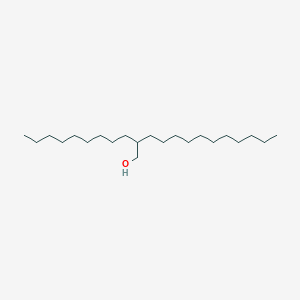
![N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3053556.png)

